5,6-Difluoro-2,3-dihydro-1H-isoindol-1-one is a heterocyclic compound characterized by its unique fluorinated structure. It falls under the category of isoindolinones, which are known for their diverse biological activities and applications in medicinal chemistry. The compound is recognized for its potential as a building block in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders and cancer.
5,6-Difluoro-2,3-dihydro-1H-isoindol-1-one belongs to the class of heterocyclic compounds, specifically isoindolinones. These compounds are notable for their nitrogen-containing rings and are often studied for their pharmacological properties.
The synthesis of 5,6-Difluoro-2,3-dihydro-1H-isoindol-1-one typically involves fluorination processes applied to isoindolinone derivatives. A common synthetic route includes:
The reaction conditions must be optimized to achieve high yields while minimizing by-products. Temperature control and reaction time are critical parameters that influence the outcome of the synthesis.
The molecular formula of 5,6-Difluoro-2,3-dihydro-1H-isoindol-1-one is . Its structure features a bicyclic framework with two fluorine atoms located at positions 5 and 6 of the isoindole ring.
Key structural data includes:
5,6-Difluoro-2,3-dihydro-1H-isoindol-1-one is involved in several chemical reactions:
The outcomes of these reactions depend significantly on the specific conditions and reagents used. For example, oxidation typically leads to the formation of oxo derivatives while reduction reactions yield reduced forms of the compound.
The mechanism of action for 5,6-Difluoro-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets within biological systems. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors:
5,6-Difluoro-2,3-dihydro-1H-isoindol-1-one typically exhibits:
Key chemical properties include:
5,6-Difluoro-2,3-dihydro-1H-isoindol-1-one has several notable applications:
This compound exemplifies the intersection of synthetic chemistry and pharmacology, highlighting its potential in advancing therapeutic agents and materials science innovations.
Fluorinated heterocycles constitute >20% of all commercial pharmaceuticals, attributable to fluorine’s unique physicochemical properties:
Table 1: Physicochemical Profile of 5,6-Difluoro-2,3-dihydro-1H-isoindol-1-one
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₈H₅F₂NO | PubChem CID 65968512 [1] |
CAS Registry Number | 1192040-50-8 | Commercial source [3] |
Molecular Weight | 169.13 g/mol | Calculated |
LogP (Predicted) | 1.2 ± 0.3 | ChemDraw [6] |
Total Polar Surface Area | 29.1 Ų | Computational [6] |
The isoindolinone scaffold has evolved from simple natural product derivatives to synthetically optimized drug candidates:
Table 2: Evolution of Key Isoindolinone Derivatives
Compound Class | Structural Feature | Therapeutic Application |
---|---|---|
Natural Erinacerins | Unsubstituted/prenylated | Antiviral [4] |
Monocyclic Derivatives | N-Alkylation at C2 | Anxiolytic [6] |
5,6-Difluoro Derivatives | Difluorination at C5/C6 | Kinase inhibition [10] |
Bifunctional Inhibitors | Isoindolinone-hydroxamic acid | HDAC6/HSP90 inhibition [9] |
The 5,6-difluoro substitution induces profound electronic and steric modifications:
Table 3: Bioactivity of Fluorinated Isoindolinone Derivatives
Biological Target | Compound | Potency (IC₅₀/GI₅₀) |
---|---|---|
HDAC6 | 5,6-Difluoro analog (Compound 17) | 4.3 nM [9] |
HSP90α | 5,6-Difluoro analog (Compound 17) | 46.8 nM [9] |
Lung A549 Cancer Cells | 5,6-Difluoro analog (Compound 10) | 0.37 μM [9] |
MNK1 Kinase | Isoindoline-based fluorinated inhibitor | <100 nM [10] |
Concluding Remarks
5,6-Difluoro-2,3-dihydro-1H-isoindol-1-one exemplifies rational scaffold optimization through positional fluorination. Its balanced physicochemical properties and versatile target engagement underscore the strategic value of fluorinated isoindolinones in overcoming developmental challenges in oncology and inflammation. Future work will focus on in vivo validation of its bifunctional inhibitor potential and exploiting novel synthetic methodologies for C3 diversification.
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.: 4696-35-9
CAS No.: 203860-42-8